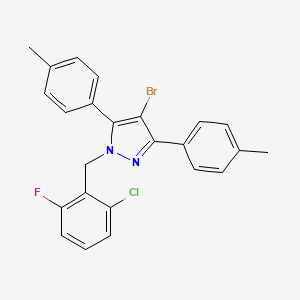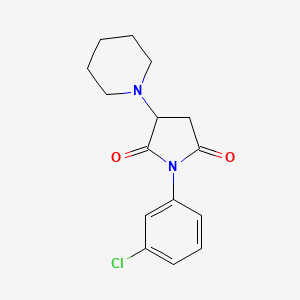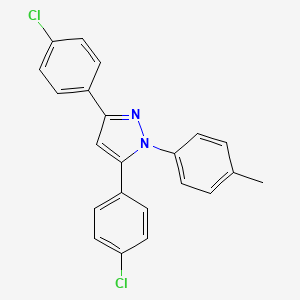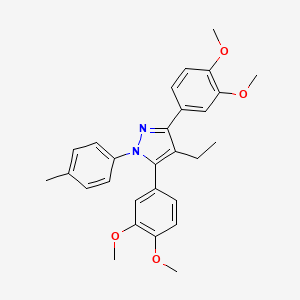
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings attached to the pyrazole core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Fluorination: The fluorine atom can be introduced at the 3-position of the phenyl ring through nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of bromine atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under oxidative conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under reductive conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted pyrazoles, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole: Similar structure with chlorine substituents instead of bromine.
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Similar structure with fluorine at the 4-position of the phenyl ring.
3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole: Similar structure with chlorine substituents on the phenyl ring.
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)-1H-pyrazole lies in the specific combination of bromine and fluorine substituents, which imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H13Br2FN2 |
|---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(3-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H13Br2FN2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-17(23)11-7-15)26(25-20)19-3-1-2-18(24)12-19/h1-13H |
InChI Key |
AKZLRRUQGVIJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile](/img/structure/B10911721.png)
![4-iodo-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10911727.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-methoxy-2-phenylacetohydrazide](/img/structure/B10911730.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10911734.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911751.png)



![6-cyclopropyl-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911770.png)


![N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911782.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10911785.png)
![1-(4-{[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B10911786.png)
